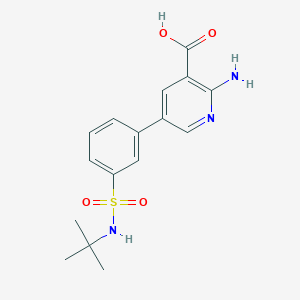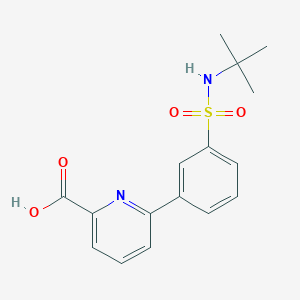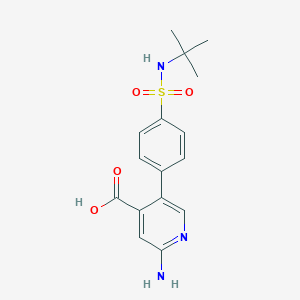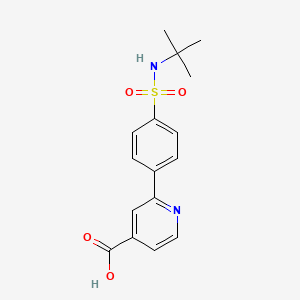
4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-t-Butylsulfamoylphenyl)picolinic acid (4-tBSPA) is an organic compound that is used in a variety of scientific experiments and research. It is a white crystalline solid that is soluble in water and ethanol. 4-tBSPA is often used as a reagent in the synthesis of other compounds, and it is also used to study the biochemical and physiological effects of certain compounds. In
Scientific Research Applications
4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% is used in a variety of scientific experiments and research. It is used as a reagent in the synthesis of other compounds, and it is also used to study the biochemical and physiological effects of certain compounds. 4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% has been used in studies of enzyme kinetics, drug metabolism, and the action of hormones. It has also been used in studies of the effects of certain drugs on the nervous system.
Mechanism of Action
4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% is an inhibitor of certain enzymes, such as cytochrome P450 and carboxylesterase. It is thought to act by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing the reaction. 4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% also binds to other proteins, such as receptors, and can affect the activity of these proteins.
Biochemical and Physiological Effects
4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and carboxylesterase. It has also been shown to inhibit the activity of certain receptors, such as the serotonin receptor. 4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% has also been shown to increase the activity of certain enzymes, such as thymidylate synthase. In addition, 4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% has been shown to have anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments is that it is relatively non-toxic and has few side effects. It is also relatively stable and can be stored for long periods of time. However, 4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% can be expensive and difficult to obtain, and it is not always suitable for use in all experiments.
Future Directions
There are a number of potential future directions for research involving 4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95%. One area of research is to further explore the biochemical and physiological effects of 4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% on various enzymes and receptors. Another area of research is to develop more efficient synthesis methods for 4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95%. Additionally, further research could be conducted to explore the potential therapeutic applications of 4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95%, such as its potential use in cancer therapy. Finally, further research could be conducted to explore the potential toxic effects of 4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95%.
Synthesis Methods
4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% can be synthesized by reacting 4-t-butylsulfamoylphenol with picolinic acid in aqueous solution. The reaction is carried out at a temperature of 80-90°C for 4-5 hours. The reaction is then cooled to room temperature, and the product is filtered and washed with water. The product is then dried and recrystallized to obtain a pure sample of 4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95%.
properties
IUPAC Name |
4-[4-(tert-butylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)13-6-4-11(5-7-13)12-8-9-17-14(10-12)15(19)20/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYPENOVPMCCGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


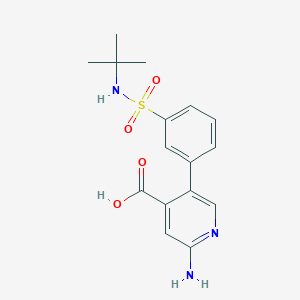
![5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395349.png)

